rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

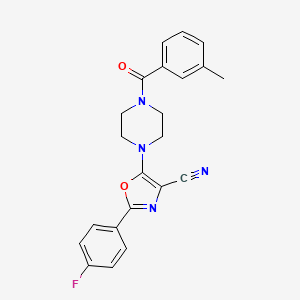

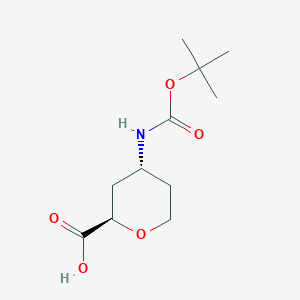

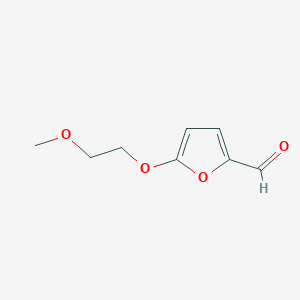

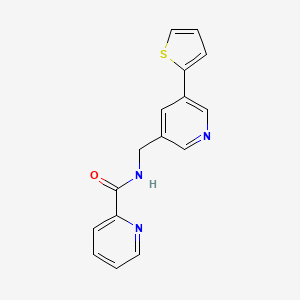

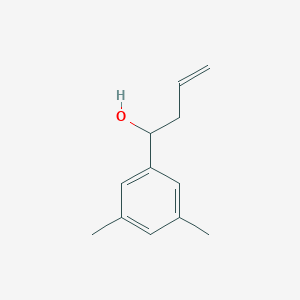

Rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid, also known as Boc-L-Pro-L-Tcp-OH, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydropyran-containing amino acid that has been found to exhibit unique properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Broad Applications in Synthetic Chemistry

This compound has been explored for its utility in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it serves as a precursor in the synthesis of 1,2,4,5-tetraoxanes through a Re(2)O(7)-catalyzed high-yielding condensation process, showcasing its versatility in creating targets not easily prepared via existing methods (Ghorai & Dussault, 2009). Similarly, its derivatives have been synthesized for the formation of novel thiopyrano[2,3-d][1,3]thiazoles, highlighting its contribution to the development of structurally complex and diverse chemical entities (Zelisko et al., 2015).

Role in Photoluminescence and Materials Science

In materials science, the compound has been used to synthesize complex salts and complexes that exhibit metal-to-ligand charge-transfer sensitization, facilitating near-infrared emitting lanthanides in trimetallic arrays. This application underscores its significance in developing materials with specific optical properties (Pope et al., 2005). Additionally, its role extends to the solid-phase synthesis of peptides containing a C-terminal alcohol, indicating its utility in peptide synthesis and modification techniques (Hsieh, Wu, & Chen, 1998).

Contribution to Novel Synthesis Methods

Research also demonstrates its use in innovative synthesis methods, such as in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, showcasing a broad applicability in acylation reactions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016). The compound's derivatives further aid in the chemoselective hydrogenolysis of tetrahydropyran-2-methanol to 1,6-hexanediol, highlighting its role in selective chemical transformations with significant yields (Chen et al., 2010).

Propiedades

IUPAC Name |

(2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLJGXKSGRHSC-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCO[C@H](C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rel-(2R,4R)-4-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)